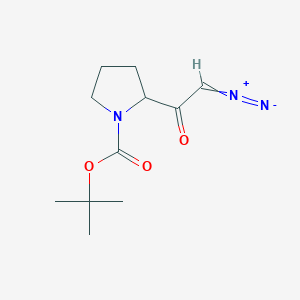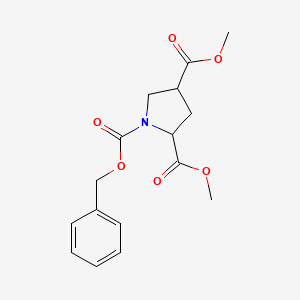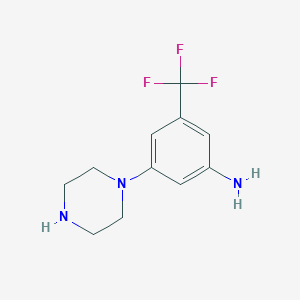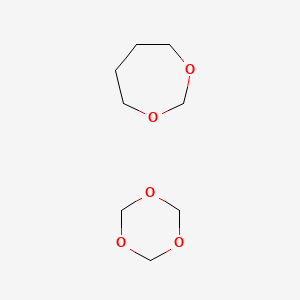
Tert-butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate is a diazo compound that has garnered attention in the field of organic chemistry due to its unique structure and reactivity. This compound features a diazo group (-N=N-) attached to an acetyl group, which is further connected to a pyrrolidine ring. The presence of the diazo group makes it a versatile intermediate in various chemical reactions, particularly in the synthesis of complex organic molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate typically involves the reaction of ®-tert-Butyl 2-acetylpyrrolidine-1-carboxylate with a diazo transfer reagent. Common diazo transfer reagents include tosyl azide or imidazole-1-sulfonyl azide hydrochloride. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydride to facilitate the transfer of the diazo group.
Industrial Production Methods: While specific industrial production methods for ®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate are not well-documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially hazardous diazo compounds.
Chemical Reactions Analysis
Types of Reactions: ®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The diazo group can be oxidized to form nitroso or nitro compounds.
Reduction: Reduction of the diazo group can lead to the formation of amines.
Substitution: The diazo group can participate in substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.
Substitution: Nucleophiles such as amines, alcohols, or thiols can be used in the presence of a catalyst or under thermal conditions.
Major Products:
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted pyrrolidine derivatives.
Scientific Research Applications
®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Investigated for its potential role in biochemical pathways and as a tool for studying enzyme mechanisms.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of novel therapeutic agents.
Industry: Utilized in the production of fine chemicals and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of ®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate involves the reactivity of the diazo group. The diazo group can undergo various transformations, such as insertion into C-H bonds, cycloaddition reactions, and formation of carbenes. These reactive intermediates can then interact with molecular targets, leading to the formation of new chemical bonds and the synthesis of complex molecules.
Comparison with Similar Compounds
- ®-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate
- (S)-tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate
- tert-Butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate
Comparison:
- Structural Differences: The primary difference lies in the stereochemistry of the pyrrolidine ring, with ®- and (S)-enantiomers exhibiting different spatial arrangements.
- Reactivity: The reactivity of these compounds can vary based on the stereochemistry, influencing their behavior in chemical reactions.
- Applications: While the applications are generally similar, the specific enantiomer used can impact the efficacy and outcome of the reactions in which they are involved.
Properties
CAS No. |
28094-74-8 |
|---|---|
Molecular Formula |
C11H17N3O3 |
Molecular Weight |
239.27 g/mol |
IUPAC Name |
tert-butyl 2-(2-diazoacetyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C11H17N3O3/c1-11(2,3)17-10(16)14-6-4-5-8(14)9(15)7-13-12/h7-8H,4-6H2,1-3H3 |
InChI Key |
FADVKNFSLDTPFW-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCCC1C(=O)C=[N+]=[N-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.










![Benzhydryl 3-[[4-(1-methylpyridin-1-ium-4-yl)-1,3-thiazol-2-yl]sulfanyl]-8-oxo-7-[(2-phenylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;iodide](/img/structure/B12105922.png)
![N-[4,5-dihydroxy-6-(hydroxymethyl)-2-[2-(3-methyldiazirin-3-yl)ethylsulfanyl]oxan-3-yl]acetamide](/img/structure/B12105928.png)




